2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-benzyl-N,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-benzyl-N,3-dimethylbutanamide is a synthetic compound that features an adamantane core. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields, including pharmaceuticals, materials science, and organic chemistry.
Preparation Methods
The synthesis of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-benzyl-N,3-dimethylbutanamide typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper (II) acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized using strong oxidizing agents like iodine.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like acetonitrile, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and catalysts such as copper (II) acetate . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted adamantane derivatives.
Scientific Research Applications
2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-benzyl-N,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioactivity.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-benzyl-N,3-dimethylbutanamide involves its interaction with specific molecular targets. The adamantane core is known to interact with various biological pathways, potentially inhibiting viral replication or modulating cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-{[4-(Adamantan-1-YL)phenyl]formamido}-N-benzyl-N,3-dimethylbutanamide include other adamantane derivatives such as:
N-(1-adamantyl)-2-chloroacetamide: Known for its antiviral properties.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Used in similar synthetic applications.
What sets this compound apart is its unique combination of the adamantane core with the phenyl and formamido groups, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C30H38N2O2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-(1-adamantyl)-N-[1-[benzyl(methyl)amino]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C30H38N2O2/c1-20(2)27(29(34)32(3)19-21-7-5-4-6-8-21)31-28(33)25-9-11-26(12-10-25)30-16-22-13-23(17-30)15-24(14-22)18-30/h4-12,20,22-24,27H,13-19H2,1-3H3,(H,31,33) |
InChI Key |
XHKOVMYRSNTRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.